(1R,2R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid
Description
The compound "(1R,2R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid" features a cyclopropane core with a carboxylic acid group at position 1 and an aminomethyl substituent at position 2. The amino group is protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety, a common protecting group in peptide synthesis. The (1R,2R) stereochemistry confers rigidity and specific spatial orientation, making it valuable in peptide stapling and drug design .
Properties
IUPAC Name |
(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)17-9-12(17)10-21-20(24)25-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t12-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKBGSJZQUDYLA-YVEFUNNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid is a synthetic amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Properties
Research indicates that the compound exhibits promising anticancer activity. A study focusing on its effects against various cancer cell lines demonstrated significant cytotoxicity. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, particularly in breast and renal cancer cells.
Antimicrobial Activity
The compound has also shown antimicrobial properties. In vitro assays revealed effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The specific mechanisms include disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Case Studies
-
Study on Anticancer Effects
- Objective: To evaluate the cytotoxic effects of the compound on human breast cancer cells.
- Findings: The compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated increased sub-G1 phase population, confirming the induction of apoptosis.
-
Antimicrobial Evaluation
- Objective: To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction: Activation of caspase pathways leading to cell death.
- Antibacterial Mechanism: Interference with bacterial ribosome function and cell wall integrity.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is prominently used in the development of peptide-based drugs. Its structure allows for the incorporation of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino function during synthesis and can be removed under mild basic conditions, facilitating the formation of peptides with high purity and yield.
Case Study : A study demonstrated the successful synthesis of a peptide using (1R,2R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid as a key intermediate. The resulting peptide exhibited enhanced biological activity compared to its unmodified counterparts, showcasing the compound's utility in drug design .
Peptide Synthesis
This compound serves as a versatile building block in peptide synthesis. Its ability to form stable linkages with other amino acids makes it a valuable component in constructing complex peptides that can be used for therapeutic purposes.
Table 1: Comparison of Peptide Yield with Different Building Blocks
| Building Block | Yield (%) |
|---|---|
| Standard Amino Acid | 60 |
| (1R,2R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl) | 85 |
| Other Fmoc-Protected Amino Acids | 70 |
Materials Science
In materials science, this compound is explored for its potential in developing new polymers and nanomaterials. The unique cyclopropane ring structure contributes to the thermal stability and mechanical strength of polymer matrices.
Case Study : Research indicated that incorporating this compound into polymer blends improved their mechanical properties significantly. The resulting materials displayed enhanced tensile strength and thermal resistance, making them suitable for high-performance applications .
Comparison with Similar Compounds
Structural and Stereochemical Variations
Cyclopropane Derivatives
- 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid (CAS 126705-22-4): Lacks the methylene bridge between the cyclopropane and the Fmoc-protected amino group. Lower molecular weight (323.34 vs. ~350 estimated for the target) and reduced steric hindrance .
- Alkenyl Cyclopropane Analogues (e.g., compound 1 in ): Features an alkenyl side chain (e.g., hept-6-en-1-yl) instead of the aminomethyl group.
Larger Ring Systems
- (1R,2R)-2-((Fmoc-amino)methyl)cyclobutane-1-carboxylic acid (CAS 2580094-10-4): Cyclobutane ring replaces cyclopropane, reducing ring strain but increasing conformational flexibility. Molecular weight and applications similar to the target compound .
- (1S,2R)-2-((Fmoc-amino)cyclopentane-1-carboxylic acid (CAS 1203556-26-6): Five-membered ring with (1S,2R) configuration. Higher molecular weight (351.40) and altered solubility profile compared to cyclopropane derivatives .
- 1-((Fmoc-amino)methyl)cyclohexane-1-carboxylic acid (CAS 220145-22-2): Six-membered cyclohexane ring with greater flexibility and lower ring strain. Molecular weight 379.45, suggesting higher lipophilicity .
Heterocyclic and Functionalized Derivatives
- 1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid (CAS 2219379-46-9): Incorporates a piperidine ring linked to cyclopropane.
- (2R)-1-((Fmoc)octahydro-1H-indole-2-carboxylic acid (CAS 1217512-55-4): Fused bicyclic structure (indole derivative) with rigid geometry. Molecular formula C24H25NO4, indicating increased complexity .
Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
